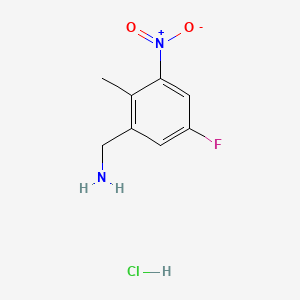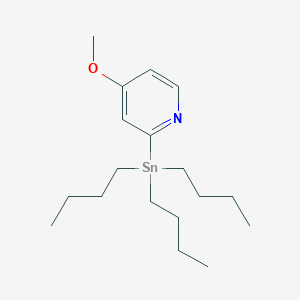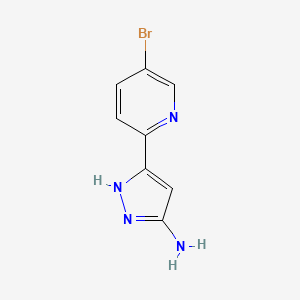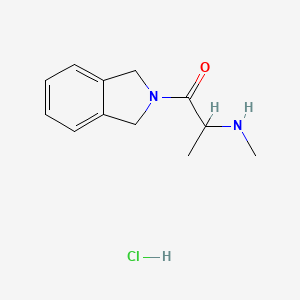
1-(5-Fluoro-2-methyl-3-nitrophenyl)methanaminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Fluoro-2-methyl-3-nitrophenyl)methanaminehydrochloride is an organic compound that features a fluorine, methyl, and nitro group attached to a benzene ring, with a methanamine group and hydrochloride salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoro-2-methyl-3-nitrophenyl)methanaminehydrochloride typically involves multiple steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
Methylation: The addition of a methyl group.
Hydrochloride Formation: The conversion of the amine to its hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration, fluorination, and methylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Fluoro-2-methyl-3-nitrophenyl)methanaminehydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents include nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 1-(5-Fluoro-2-methyl-3-aminophenyl)methanaminehydrochloride.
Aplicaciones Científicas De Investigación
1-(5-Fluoro-2-methyl-3-nitrophenyl)methanaminehydrochloride has various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(5-Fluoro-2-methyl-3-nitrophenyl)methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The fluorine and nitro groups can influence the compound’s reactivity and binding affinity to biological targets, potentially affecting cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(5-Fluoro-2-methyl-3-nitrophenyl)ethanone
- 1-(5-Fluoro-2-methyl-3-nitrophenyl)propane
- 1-(5-Fluoro-2-methyl-3-nitrophenyl)butane
Uniqueness
1-(5-Fluoro-2-methyl-3-nitrophenyl)methanaminehydrochloride is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the methanamine group and hydrochloride salt can enhance its solubility and reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C8H10ClFN2O2 |
|---|---|
Peso molecular |
220.63 g/mol |
Nombre IUPAC |
(5-fluoro-2-methyl-3-nitrophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H9FN2O2.ClH/c1-5-6(4-10)2-7(9)3-8(5)11(12)13;/h2-3H,4,10H2,1H3;1H |
Clave InChI |
KPGKTWIMSIWHEC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1[N+](=O)[O-])F)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1-Methyl-1H-imidazo[4,5-c]pyridin-7-yl)boronic acid](/img/structure/B13471953.png)
![2-chloro-N-(4-nitrophenyl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B13471961.png)
![2-[3-(ethoxycarbonyl)-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidin-5-yl]butanoic acid](/img/structure/B13471967.png)
![3-Bromoimidazo[1,2-a]pyridin-7-amine dihydrochloride](/img/structure/B13471986.png)
![1-[(Methylamino)methyl]naphthalen-2-ol hydrochloride](/img/structure/B13471987.png)






![(2-Methylbicyclo[2.2.1]heptan-2-yl)methanol](/img/structure/B13472014.png)
![Methyl 4-methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13472018.png)
